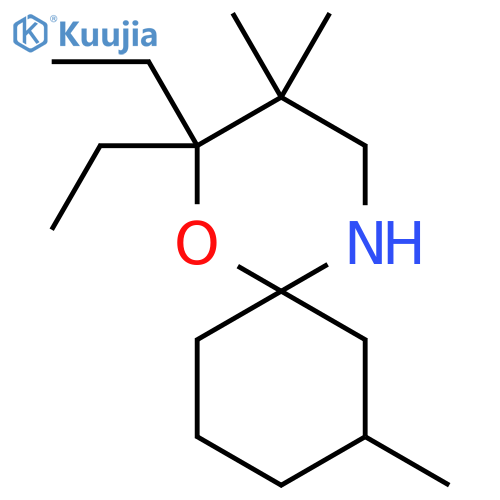

Cas no 2172136-33-1 (2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane)

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane

- EN300-1280185

- 2172136-33-1

- 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane

-

- インチ: 1S/C16H31NO/c1-6-15(7-2)14(4,5)12-17-16(18-15)10-8-9-13(3)11-16/h13,17H,6-12H2,1-5H3

- InChIKey: SIAJXEPJSPEWTM-UHFFFAOYSA-N

- ほほえんだ: O1C(CC)(CC)C(C)(C)CNC21CCCC(C)C2

計算された属性

- せいみつぶんしりょう: 253.240564612g/mol

- どういたいしつりょう: 253.240564612g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1280185-0.5g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 0.5g |

$1482.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-50mg |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 50mg |

$1296.0 | 2023-10-01 | ||

| Enamine | EN300-1280185-2.5g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 2.5g |

$3025.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-0.25g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 0.25g |

$1420.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-1.0g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 1g |

$1543.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-0.1g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 0.1g |

$1357.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-5000mg |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 5000mg |

$4475.0 | 2023-10-01 | ||

| Enamine | EN300-1280185-500mg |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 500mg |

$1482.0 | 2023-10-01 | ||

| Enamine | EN300-1280185-0.05g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 0.05g |

$1296.0 | 2023-05-26 | ||

| Enamine | EN300-1280185-10.0g |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane |

2172136-33-1 | 10g |

$6635.0 | 2023-05-26 |

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecaneに関する追加情報

Introduction to 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 2172136-33-1)

2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane (CAS No. 2172136-33-1) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a spiro atom connecting two rings. The specific structure of 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane includes an oxygen atom and a nitrogen atom in the spiro junction, making it a 1-oxa-5-azaspiro compound.

The synthesis of 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane involves a series of intricate chemical reactions that require precise control over reaction conditions and reagents. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yields and purity. One notable synthetic route involves the use of a tandem reaction sequence that combines ring-closing metathesis (RCM) and intramolecular nucleophilic substitution (SNi) reactions. This approach not only simplifies the synthesis but also enhances the overall efficiency and scalability of the process.

In terms of its physical and chemical properties, 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane exhibits a high degree of stability under various conditions. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. The compound's melting point and boiling point are within typical ranges for similar spirocyclic compounds, making it suitable for various applications in both laboratory and industrial settings.

The biological activity of 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane has been the subject of extensive research in recent years. Studies have shown that this compound possesses potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pharmaceuticals. In particular, its ability to modulate specific signaling pathways involved in inflammation and pain has been highlighted in several preclinical studies.

A recent study published in the Journal of Medicinal Chemistry investigated the potential of 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane as an inhibitor of cyclooxygenase (COX) enzymes. The results demonstrated that this compound effectively inhibits COX activity with high selectivity and low cytotoxicity. These findings suggest that 2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro[5.5]undecane could be developed into a novel class of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles compared to existing options.

Beyond its potential as an anti-inflammatory agent, 2,2-diethyl-3,3,8-trimethyl-1-oxxa-xaxaspiro[xx.xx]xndexaxe has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may have neuroprotective effects by reducing oxidative stress and promoting neuronal survival. These properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The structural complexity and unique chemical properties of 2,2-diethyl-xaxx-xaxx-xaxx-xaxxa-xaxxxxa-xaxxxx[xxxx.xx]xxxxxx also make it an attractive target for materials science applications. Researchers have explored its use as a building block for the synthesis of advanced functional materials with tailored properties for applications in electronics and catalysis. For example, the incorporation of this compound into polymer matrices has been shown to enhance their mechanical strength and thermal stability.

In conclusion, 2,2-diethyl-xaxx-xaxx-xaxx-xaxxa-xaxxxxa-xaxxxx[xxxx.xx]xxxxxx (CAS No. 2172136-33-1) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure and biological activity make it an exciting area of research for both academic and industrial scientists. As further studies continue to uncover its full potential, it is likely that this compound will play an increasingly important role in the development of new drugs and materials.

2172136-33-1 (2,2-diethyl-3,3,8-trimethyl-1-oxa-5-azaspiro5.5undecane) 関連製品

- 3700-86-5(Diethyl Malathion)

- 851893-13-5(1H-PYRROLE-3,4-DICARBOXYLIC ACID, 2,5-DIFORMYL-, DIETHYL ESTER)

- 886746-58-3(4,8-di(5-bromothiophene-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole)

- 2411306-82-4(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide)

- 1355218-66-4(5-(Tert-butylsulfanyl)-2-chloropyridine)

- 848666-52-4(2-(cyclobutylmethoxy)acetic acid)

- 1251288-72-8(1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one)

- 1391052-92-8(5-Chloro-1-methylimidazole-13C4)

- 287100-64-5(D-Glucose-3-13C)

- 1685245-63-9(4-(2,3-dichlorophenyl)but-3-en-2-one)